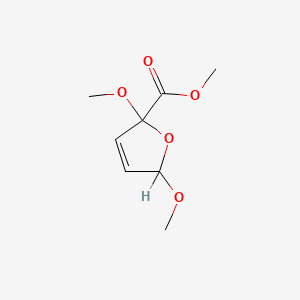

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dimethoxy-2H-furan-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-10-6-4-5-8(12-3,13-6)7(9)11-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXSSBZJZUDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C=CC(O1)(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978003 | |

| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62435-72-7 | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62435-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062435727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,5-dihydro-2,5-dimethoxyfuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a versatile heterocyclic compound that holds significant potential as a building block in organic synthesis. Its unique dihydrofuran core, adorned with methoxy and carboxylate functionalities, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a focus on the underlying principles and experimental considerations relevant to researchers in the field.

Core Molecular and Physical Properties

This compound is a colorless to light yellow liquid with a molecular formula of C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1] The presence of both ester and cyclic acetal functionalities contributes to its distinct physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₅ | [1] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| CAS Number | 62435-72-7 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 118-121 °C at 12 mmHg | [1] |

| Density | 1.175 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.449 | [2] |

| Flash Point | 104 °C (219.2 °F) - closed cup |

Synthesis: Electrochemical Dimethoxylation

The primary and most efficient method for the synthesis of this compound is the electrochemical oxidation of methyl 2-furoate in methanol.[1][3][4][5][6] This method offers a green and selective alternative to traditional chemical oxidation methods.

Reaction Mechanism

The electrochemical synthesis proceeds via an anodic oxidation mechanism. The furan ring of methyl 2-furoate is oxidized at the anode to form a radical cation intermediate. This reactive intermediate is then attacked by two molecules of methanol, acting as the solvent and nucleophile, at the 2- and 5-positions of the furan ring. Subsequent loss of two electrons and two protons results in the formation of the 2,5-dimethoxy-2,5-dihydrofuran ring system.

Caption: Electrochemical synthesis of the target compound.

Experimental Protocol: A Representative Procedure

While specialized equipment like ceramic electrochemical microreactors has been shown to be effective, a general laboratory setup can be employed.[7]

Materials:

-

Methyl 2-furoate

-

Anhydrous Methanol

-

Supporting Electrolyte (e.g., Sodium methoxide or Ammonium nitrate)

-

Undivided electrochemical cell with two platinum or carbon electrodes

-

Constant current power supply

Procedure:

-

Prepare a solution of methyl 2-furoate and the supporting electrolyte in anhydrous methanol in the electrochemical cell.

-

Immerse the electrodes in the solution and ensure they are parallel and at a fixed distance.

-

Apply a constant current to the cell while maintaining a controlled temperature, often below 0°C, to minimize side reactions.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up the mixture. This typically involves neutralizing the electrolyte, removing the solvent under reduced pressure, and purifying the product by vacuum distillation.

Spectroscopic Characterization

Precise structural elucidation is paramount for the use of this compound in research and development. Below are the expected spectroscopic data based on its structure and data from closely related compounds.

Predicted ¹H and ¹³C NMR Data

No direct experimental NMR data for this compound was found in the surveyed literature. The following are predicted assignments based on the analysis of its chemical structure and comparison with the known NMR data of 2,5-dimethoxy-2,5-dihydrofuran and other similar structures.[8][9]

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1-6.3 | m | 2H | H-3, H-4 (olefinic) |

| ~5.7 | s | 1H | H-5 |

| ~3.8 | s | 3H | -COOCH₃ |

| ~3.4 | s | 3H | C5-OCH₃ |

| ~3.3 | s | 3H | C2-OCH₃ |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~130-135 | C-3, C-4 (olefinic) |

| ~110 | C-2 |

| ~105 | C-5 |

| ~55 | -COOCH₃ |

| ~53 | C5-OCH₃ |

| ~52 | C2-OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1740-1720 | Strong | C=O stretch (ester) |

| 1650-1600 | Medium | C=C stretch (olefinic) |

| 1250-1050 | Strong | C-O stretch (acetal, ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) at m/z 188 may be observed. Key fragmentation pathways would involve the loss of methoxy groups (-OCH₃, m/z 31) and the ester group (-COOCH₃, m/z 59).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its cyclic acetal and ester functionalities.

Hydrolysis

Under acidic conditions, the acetal groups are susceptible to hydrolysis, leading to the ring-opening of the dihydrofuran and the formation of a γ-dicarbonyl compound. This reactivity makes it a stable precursor to otherwise unstable dicarbonyl species. The ester group can also be hydrolyzed under either acidic or basic conditions.

Caption: Hydrolysis of the dihydrofuran ring.

Use as a Synthetic Building Block

While specific applications of this compound in total synthesis are not extensively documented, its structural features suggest its utility as a versatile C4 synthon. The dihydrofuran ring can participate in various transformations, including:

-

Cycloaddition Reactions: The double bond in the dihydrofuran ring can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic structures.

-

Nucleophilic Addition: The ester functionality can be targeted by nucleophiles to introduce a variety of functional groups.

-

Functional Group Interconversions: The methoxy groups can potentially be manipulated under specific conditions, further expanding its synthetic utility.

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Its efficient electrochemical synthesis and the presence of multiple reactive functional groups make it an attractive building block for the construction of complex molecular architectures. Further exploration of its reactivity is warranted to fully unlock its potential in organic synthesis, drug discovery, and materials science.

References

- Titov, K. O., et al. (2024). Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans.

-

Crossref. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. [Link]

- Froborg, J., Magnusson, G., & Thoren, S. (1975). Synthesis of 2,5-dihydroxy-2,5-dihydrofurans by anodic oxidation of furans. The Journal of Organic Chemistry, 40(11), 1595-1601.

- Google Patents.

- Mengeaud, V., et al. (2002). A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. Lab on a Chip, 2(1), 39-44.

- Ponomarev, A. A., & Markushina, I. A. (1969). Chemical and electrochemical oxidation of 2,5-dimethylfuran to 2,5-dimethyl-2,5-dimethoxydihydrofuran. The Journal of Organic Chemistry, 34(4), 1183-1184.

-

SpectraBase. 2,5-Dimethoxy-2,5-dihydrofuran - Optional[1H NMR] - Spectrum. [Link]

-

Semantic Scholar. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. 2,5-Dimethoxytetrahydrofuran. [Link]

-

The Good Scents Company. 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. [Link]

-

Organic Syntheses. methyl 3-methyl-2-furoate. [Link]

- Wang, Q., et al. (2022). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.

- Kholdeeva, O. A., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. Molecules, 27(19), 6529.

- Amarasekara, A. S., Edigin, O., & Hernandez, W. (2007). Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide. Letters in Organic Chemistry, 4(5), 306-308.

- Pitman, M. R., et al. (2024). Electrochemical Deconstructive Methoxylation of Arylalcohols–A Synthetic and Mechanistic Investigation. Chemistry–A European Journal, e202403413.

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Dimethoxy-2,5-dihydrofuran in Advanced Chemical Synthesis. [Link]

-

ResearchGate. Results of the cycloaddition reaction between.... [Link]

- Al-Mughaid, H., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(21), 3803.

-

PubChem. Methyl 5-hydroxy-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate. [Link]

- Yoshida, J. I., & Fueno, T. (1980). Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over. Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1644.

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

-

ChemRxiv. Transition metal free continuous flow synthesis of 2,5-diaryl furans: access to medicinal building blocks and optoelectronic mat. [Link]

Sources

- 1. Buy this compound | 62435-72-7 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans [chooser.crossref.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Structural Analysis of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocycle

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a seemingly unassuming name for a molecule of significant synthetic utility, represents a cornerstone in the construction of complex organic frameworks. This technical guide, designed for the discerning researcher and drug development professional, moves beyond a superficial overview. Herein, we delve into the core structural analysis of this versatile building block, underpinned by a rigorous examination of its synthesis and spectroscopic characterization. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal understanding of the experimental choices and observations that define this molecule.

I. Molecular Identity and Physicochemical Landscape

This compound is a heterocyclic organic compound with the chemical formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol .[1] It is systematically named methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate. The compound is registered under the CAS Number 62435-72-7.

This molecule exists as a colorless to light yellow liquid and is typically encountered as a mixture of cis and trans isomers, arising from the relative stereochemistry of the methoxy and methyl carboxylate groups at the anomeric carbons C2 and C5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₅ | [1] |

| Molecular Weight | 188.18 g/mol | |

| CAS Number | 62435-72-7 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-121 °C at 12 mmHg | |

| Density | 1.175 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.449 |

II. Synthesis: An Electrochemical Approach to a Valuable Intermediate

The primary and most elegant route to this compound is the electrochemical methoxylation of methyl 2-furoate. This method stands out for its mild reaction conditions and avoidance of harsh chemical oxidants.

The Underlying Principle: Anodic Oxidation

The synthesis hinges on the anodic oxidation of the furan ring of methyl 2-furoate in a methanol solution containing a suitable electrolyte. The process initiates with the removal of an electron from the furan ring at the anode, generating a radical cation. This highly reactive intermediate is then attacked by methanol, a nucleophilic solvent. Subsequent oxidation and reaction with another methanol molecule lead to the formation of the desired 2,5-dimethoxy-2,5-dihydrofuran ring system.

Sources

Foreword: Clarification of Chemical Identity

An In-Depth Technical Guide to CAS Number 62435-72-7: Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

It is imperative to clarify that the chemical entity corresponding to CAS number 62435-72-7 is This compound .[1][2][3][4] The user's query referenced "6-acetyl-2,3,4,5-tetrahydropyridine," a well-known flavor compound, which is associated with different CAS numbers (primarily 27300-27-2 and its tautomer 25343-57-1).[5][6][7] This guide will focus exclusively on the compound correctly identified by CAS number 62435-72-7, providing a comprehensive technical overview for researchers and drug development professionals.

Introduction and Overview

This compound is a furan derivative characterized by a dihydrofuran ring with methoxy groups at the 2 and 5 positions and a methyl carboxylate group at the 2-position.[2] Its structure makes it a valuable intermediate in organic synthesis. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in a research and development context.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 62435-72-7 | [1][2][3][4][8] |

| Molecular Formula | C₈H₁₂O₅ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| IUPAC Name | methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate | [2] |

| Synonyms | 2-Furancarboxylic acid, 2,5-dihydro-2,5-dimethoxy-, methyl ester | [1] |

| Boiling Point | 118-121 °C at 12 mm Hg | [2] |

| Density | 1.175 g/mL at 25 °C | [2] |

| SMILES | COC1C=CC(O1)(C(=O)OC)OC | [2] |

| InChI Key | GHVXSSBZJZUDSO-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

The primary and most documented method for synthesizing this compound is through the electrochemical dimethoxylation of methyl-2-furoate.[2] This process offers a direct and efficient route to the target molecule.

Electrochemical Dimethoxylation Workflow

The synthesis involves the oxidation of methyl-2-furoate at an anode in the presence of methanol. The methanol acts as both the solvent and the nucleophile, adding across the furan ring's double bonds upon oxidation. This reaction is often facilitated in an electrochemical microreactor for precise control over reaction conditions.[2]

Caption: Workflow for the electrochemical synthesis of this compound.

Experimental Protocol: Electrochemical Synthesis

The following is a representative, generalized protocol for the synthesis. Researchers should consult specific literature for detailed parameters.

-

Preparation of the Electrolytic Solution: Dissolve methyl-2-furoate and a suitable supporting electrolyte (e.g., a small amount of sulfuric acid) in anhydrous methanol.

-

Setting up the Electrochemical Cell: Introduce the solution into an undivided electrochemical cell or microreactor equipped with two graphite electrodes.

-

Electrolysis: Apply a constant current or potential between the electrodes. The reaction progress can be monitored using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, neutralize the electrolyte if necessary. Remove the methanol under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final this compound.[2]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups: the acetal groups at positions 2 and 5, the ester, and the double bond within the dihydrofuran ring. These features make it a versatile building block in organic synthesis.

Key Chemical Reactions

-

Hydrolysis: Under acidic conditions, the acetal and ester functionalities can be hydrolyzed. This can lead to the formation of corresponding acids, alcohols, and aldehydes, opening pathways to various other derivatives.

-

Nucleophilic Substitution: The methoxy groups can potentially be displaced by other nucleophiles under specific conditions, allowing for further functionalization of the furan ring.

-

Ring-Opening Reactions: The dihydrofuran ring can be opened under certain reductive or oxidative conditions to yield linear aliphatic compounds with multiple functional groups.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Buy this compound | 62435-72-7 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [guidechem.com]

- 5. 6-Acetyl-2,3,4,5-tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. 2-Acetyl-1,4,5,6-tetrahydropyridine | C7H11NO | CID 520194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a versatile heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its unique dihydrofuran structure, adorned with methoxy and carboxylate functional groups, provides a reactive scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic profile, and its applications, particularly in the realm of medicinal chemistry and drug development. Understanding the nuances of this compound is crucial for researchers aiming to leverage its synthetic potential.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid.[1] It exists as a mixture of cis and trans isomers, which is an important consideration for stereoselective reactions. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₅ | [1] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 62435-72-7 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-121 °C at 12 mmHg, 127-131 °C at 18 Torr | [1][2] |

| Density | 1.175 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.449 | [1] |

| Flash Point | 104 °C (219.2 °F) - closed cup | [2] |

| Solubility | Good solubility in water, methanol, and ethanol.[3] | |

| LogP | 0.061 | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see signals for the two methoxy groups, the methyl ester protons, and the protons on the dihydrofuran ring. The chemical shifts and coupling patterns of the ring protons would be indicative of the cis/trans isomeric ratio.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the two carbons of the double bond in the ring, the two acetal carbons, and the carbons of the methoxy and methyl ester groups.

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

Strong C=O stretching vibration from the ester group (around 1740-1760 cm⁻¹).

-

C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region).

-

C=C stretching for the double bond within the dihydrofuran ring (around 1650-1670 cm⁻¹).

-

C-H stretching vibrations for the aliphatic and methoxy protons (around 2800-3000 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of methoxy groups, the methyl ester group, or cleavage of the dihydrofuran ring.

Synthesis and Reactivity

The primary route for the synthesis of this compound is the electrochemical methoxylation of methyl-2-furoate.[3] This method offers a direct and efficient way to introduce the two methoxy groups across the furan ring.

Electrochemical Synthesis Workflow

Caption: Workflow for the electrochemical synthesis of this compound.

Experimental Protocol: Electrochemical Methoxylation

-

Cell Setup: A divided or undivided electrochemical cell equipped with two platinum electrodes is used.

-

Electrolyte Solution: A solution of methyl-2-furoate in anhydrous methanol containing a supporting electrolyte (e.g., sodium methoxide or tetraethylammonium perchlorate) is prepared.

-

Electrolysis: A constant current or potential is applied across the electrodes. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield the desired this compound as a mixture of cis and trans isomers.

Chemical Reactivity and Synthetic Utility

The dihydrofuran core of this compound is a masked 1,4-dicarbonyl compound. Under acidic conditions, the acetal groups can be hydrolyzed to reveal the corresponding aldehyde and ketone functionalities. This reactivity makes it a valuable building block in the synthesis of a wide range of organic molecules, including other heterocycles and carbocyclic systems. The ester group can also undergo typical transformations such as hydrolysis, amidation, and reduction.

Applications in Research and Drug Development

The furan and dihydrofuran motifs are present in numerous natural products and pharmaceutically active compounds. Dihydrofuran derivatives, in particular, have been investigated for their potential anticancer and antiviral activities.[4][5] While specific applications of this compound in drug development are not extensively documented in publicly available literature, its role as a versatile synthetic intermediate suggests its potential use in the synthesis of complex drug candidates. The ability to unmask a 1,4-dicarbonyl system is a powerful tool in the construction of various heterocyclic scaffolds that are of interest in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for the closely related compound 2,5-dimethoxy-2,5-dihydrofuran, it is a combustible liquid.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep cool.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via electrochemical methoxylation and its ability to serve as a masked 1,4-dicarbonyl compound make it an attractive intermediate for the synthesis of complex molecules. While its direct applications in drug development are not yet widely reported, its synthetic utility suggests significant potential in the construction of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to incorporate this compound into their synthetic strategies.

References

-

The Good Scents Company. 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. [Link]

- Google Patents. CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.

- Google Patents. EP0274025A2 - Novel antiviral agents.

-

Chemical Research in Chinese Universities. An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. [Link]

-

ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

-

PubMed. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. [Link]

-

ResearchGate. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. [Link]

-

NIH. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. [Link]

-

ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

-

PubMed. Synthesis and Anticancer Activity of 2-alkylaminomethyl-5-diaryl-methylenecyclopentanone Hydrochlorides and Related Compounds. [Link]

-

NIH. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]

-

MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

SpectraBase. 2,5-Furandicarboxylic acid. [Link]

-

Semantic Scholar. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling.. [Link]

-

Infoscience. A ceramic electrochemical microreactor for the methoxylation of methyl-2-furoate with direct mass spectrometry coupling. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate, a key heterocyclic compound with applications in organic synthesis. This document collates and interprets available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are presented, underpinned by the scientific rationale for methodological choices. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related furan derivatives.

Introduction: Unveiling the Molecular Architecture

This compound (MDDF) is a saturated furan derivative with the chemical formula C₈H₁₂O₅ and a molecular weight of 188.18 g/mol [1][2][3][4]. Its structure, characterized by a dihydrofuran ring substituted with two methoxy groups and a methyl carboxylate group, makes it a valuable intermediate in the synthesis of more complex molecules. The primary route to MDDF is through the electrochemical dimethoxylation of methyl-2-furoate[3].

Accurate structural elucidation and purity assessment are paramount in the application of MDDF. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, revealing its connectivity, functional groups, and molecular weight. This guide will delve into the specific spectroscopic signatures of MDDF.

Synthesis and Spectroscopic Workflow

The most common method for the synthesis of this compound is the electrochemical methoxylation of methyl 2-furoate[3]. This process involves the oxidation of the furan ring in the presence of methanol, leading to the addition of two methoxy groups across the double bonds.

Figure 1: A conceptual workflow illustrating the synthesis of MDDF followed by its spectroscopic characterization.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the surveyed literature, we can predict the expected chemical shifts and splitting patterns based on the molecular structure and data from similar compounds.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.0 | Multiplet | Olefinic protons (H-3, H-4) |

| ~ 5.1 | Singlet | H-5 |

| ~ 3.7 | Singlet | Ester methyl protons (-COOCH₃) |

| ~ 3.4 | Singlet | Methoxy protons at C-2 (-OCH₃) |

| ~ 3.3 | Singlet | Methoxy protons at C-5 (-OCH₃) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl carbon (-C=O) |

| ~ 130 | Olefinic carbons (C-3, C-4) |

| ~ 110 | Acetal carbon (C-2) |

| ~ 107 | Acetal carbon (C-5) |

| ~ 55 | Methoxy carbons (-OCH₃) |

| ~ 52 | Ester methyl carbon (-COOCH₃) |

Rationale for Predictions: The olefinic protons are expected to appear in the downfield region due to the electron-withdrawing nature of the adjacent oxygen atoms. The proton at C-5, being on a carbon attached to two oxygens, will also be significantly downfield. The methyl protons of the ester and methoxy groups will appear as singlets in the typical upfield region for such functionalities. Similarly, in the ¹³C NMR spectrum, the carbonyl carbon will have the largest chemical shift, followed by the olefinic carbons. The acetal carbons (C-2 and C-5) will also be in the downfield region due to the two attached oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While a definitive spectrum for the title compound is not widely available, key absorption bands can be predicted.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 | Medium-Strong | C-H stretch (alkane) |

| ~ 1740 | Strong | C=O stretch (ester) |

| ~ 1650 | Weak | C=C stretch (alkene) |

| ~ 1200-1000 | Strong | C-O stretch (ether and ester) |

Interpretation: The most prominent peak is expected to be the strong C=O stretch of the ester group around 1740 cm⁻¹. The C-H stretching of the methyl and methoxy groups will appear around 2950 cm⁻¹. The C-O stretching vibrations from the ether and ester functionalities will result in a complex and strong absorption pattern in the fingerprint region (1200-1000 cm⁻¹). The C=C stretch of the dihydrofuran ring is expected to be weak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Research on the electrochemical synthesis of this compound has utilized mass spectrometry for online reaction monitoring.

Expected Molecular Ion:

-

[M]⁺: m/z = 188.0685 (calculated for C₈H₁₂O₅)[5].

Fragmentation Analysis: Collision-induced fragmentation of the molecular ion would likely involve the loss of methoxy groups (-OCH₃, 31 Da) and the methyl carboxylate group (-COOCH₃, 59 Da). The exact fragmentation pattern would provide valuable structural information. Daughter ion spectra from collision-induced fragmentation have been reported in the literature, aiding in the confirmation of the product during synthesis.

Experimental Protocols

The following protocols outline the standard procedures for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Figure 2: A streamlined workflow for acquiring NMR spectra.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Subtract the background spectrum from the sample spectrum to remove atmospheric interference.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity. While experimental spectra are not widely published, a combination of predicted data based on its known structure and fragmentation data from mass spectrometry studies provides a solid foundation for its analysis. The protocols outlined in this guide offer a standardized approach for researchers to obtain reliable and high-quality spectroscopic data for this important synthetic intermediate. Further publication of experimentally derived NMR and IR spectra would be a valuable contribution to the chemical research community.

References

- Nasser Amri. (2021). PhD Thesis: Electrochemical Synthesis of Organic Compounds. Cardiff University.

-

ResearchGate. (2019). Synthesis and spectroscopic characterization of transition metal complexes. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. Retrieved from [Link]

-

ResearchGate. (2015). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethoxy-2,5-dimethyl-2,5-dihydrofuran. Retrieved from [Link]

-

ResearchGate. (2025). Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

Understanding the cis and trans isomers of Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

An In-Depth Technical Guide to the Synthesis, Separation, and Characterization of cis- and trans-Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate

Abstract

Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate is a key heterocyclic intermediate whose stereoisomers, cis and trans, serve as versatile synthons for a variety of complex molecules, including natural products and pharmaceutical agents. The distinct spatial arrangement of the substituents at the C2 and C5 positions dictates their reactivity and suitability for subsequent stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis of these isomers via electrochemical methoxylation, outlines robust protocols for their chromatographic separation, and details the spectroscopic methods essential for their unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these valuable building blocks.

Introduction: The Strategic Importance of Dihydrofuran Stereoisomers

The 2,5-dihydro-2,5-dimethoxyfuran scaffold is a masked 1,4-dicarbonyl equivalent, making it a powerful precursor in organic synthesis. The title compound, this compound, contains two stereogenic centers at the C2 and C5 positions, giving rise to a pair of diastereomers: a cis isomer and a trans isomer.

The synthetic utility of these isomers is rooted in their controlled conversion to other functional motifs. For instance, acid-catalyzed hydrolysis can unmask the dicarbonyl functionality, while their dihydro- and tetrahydrofuran cores are prevalent in numerous bioactive natural products.[1][2] The choice between the cis or trans isomer is critical, as the stereochemistry at these centers directly influences the conformational landscape and the outcome of subsequent stereospecific reactions. Access to stereochemically pure isomers is therefore paramount for their effective use in total synthesis and drug discovery campaigns.

Synthesis via Anodic Methoxylation

The most direct and efficient route to this compound is the electrochemical oxidation (anodic methoxylation) of the readily available starting material, Methyl 2-furoate. This method avoids the use of harsh chemical oxidants and often proceeds with high efficiency.[3][4]

Causality of the Method: Electrochemical oxidation provides a controlled way to remove electrons from the electron-rich furan ring, generating a radical cation intermediate. In the presence of methanol as the solvent and nucleophile, this intermediate is trapped in a 1,4-addition fashion across the furan ring. The process typically yields a mixture of the cis and trans diastereomers, often in a ratio approaching 1:1.[5][6] The choice of electrolyte is crucial; ammonium bromide or sulfuric acid in methanol are commonly used to facilitate conductivity and support the electrochemical process.[3][6]

Reaction Mechanism Workflow

Caption: Anodic oxidation of Methyl 2-furoate.

Experimental Protocol: Synthesis

Objective: To synthesize a mixture of cis- and trans-Methyl 2,5-dihydro-2,5-dimethoxy-2-furancarboxylate.

Materials:

-

Methyl 2-furoate

-

Methanol (Anhydrous)

-

Ammonium bromide (NH₄Br) or Sulfuric Acid (H₂SO₄)

-

Undivided electrochemical cell with two graphite electrodes

-

Constant current power supply

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Cell Assembly: Assemble an undivided electrochemical cell with two graphite plate electrodes positioned parallel to each other.

-

Electrolyte Preparation: In a beaker, dissolve ammonium bromide (e.g., 0.05 moles) in anhydrous methanol (e.g., 250 mL).[6] Add Methyl 2-furoate (e.g., 0.30 moles) to the solution and stir until fully dissolved.

-

Electrolysis: Transfer the solution to the electrochemical cell. Begin stirring and apply a constant current (current density is typically optimized, e.g., 0.05 A/cm²). The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, discontinue the electrolysis. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers. The product is typically a colorless to light yellow liquid.[7]

Isomer Separation: A Chromatographic Approach

The synthesized crude product is a diastereomeric mixture. For most synthetic applications, separation into pure cis and trans isomers is necessary. Flash column chromatography is the most effective laboratory-scale method for this purpose.

Causality of Separation: The cis and trans isomers have different three-dimensional shapes. The trans isomer is generally less polar than the more compact cis isomer. This difference in polarity allows for their separation on a polar stationary phase like silica gel. A less polar eluent will favor the elution of the less polar trans isomer first, followed by the more polar cis isomer.

Experimental Protocol: Flash Column Chromatography

Objective: To separate the cis and trans isomers from the crude product mixture.

Materials:

-

Crude product mixture

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., Hexane/Ethyl Acetate gradient)

-

Flash chromatography column and system

-

Test tubes for fraction collection

-

TLC plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

-

Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate in Hexane). The gradient slope should be shallow to maximize resolution.

-

Fraction Collection: Collect fractions and monitor their composition using TLC. Stain the TLC plates with a suitable agent (e.g., potassium permanganate) to visualize the spots. The trans isomer (higher Rf) will elute before the cis isomer (lower Rf).

-

Isolation: Combine the fractions containing the pure isomers, as determined by TLC. Remove the solvent under reduced pressure to yield the isolated, pure cis and trans products.

Separation and Analysis Workflow

Caption: Workflow for isomer separation and analysis.

Spectroscopic Characterization and Structural Elucidation

Unambiguous assignment of the cis and trans stereochemistry relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) being the most definitive.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing the isomers lies in the different chemical environments of the protons and carbons due to their fixed spatial arrangements.[9]

-

¹H NMR:

-

Symmetry: The cis isomer possesses a Cs plane of symmetry that is absent in the trans isomer. This can lead to simpler spectra for the cis isomer depending on the substitution pattern. However, for the title compound, both isomers are asymmetric.

-

Chemical Shifts (δ): The protons at C2 and C5, as well as the methoxy protons, will exhibit different chemical shifts. The substituent on one side of the ring in the trans isomer will experience a different anisotropic effect from the substituents on the other side compared to the cis isomer.

-

Coupling Constants (J): The through-space interaction between protons, described by the Nuclear Overhauser Effect (NOE), is definitive. In the cis isomer, an NOE correlation should be observed between the proton at C5 and the ester methyl group at C2. This correlation will be absent in the trans isomer.

-

-

¹³C NMR:

-

The chemical shifts of the carbons, particularly the stereogenic centers C2 and C5, will differ between the two isomers.[10] The carbon of the ester and the methoxy groups will also show distinct signals for each isomer.

-

Comparative Spectroscopic Data (Predicted)

| Assignment | trans-Isomer (Predicted) | cis-Isomer (Predicted) | Rationale for Difference |

| ¹H NMR (δ, ppm) | |||

| H-3, H-4 (vinyl) | ~6.0 - 6.2 | ~6.0 - 6.2 | Olefinic protons, likely similar but subtle shifts. |

| H-5 | ~5.6 - 5.8 | ~5.5 - 5.7 | Different shielding environment relative to the C2-ester. |

| OCH₃ (at C5) | ~3.4 - 3.5 | ~3.3 - 3.4 | Anisotropic effect from the C2-ester group. |

| OCH₃ (at C2) | ~3.5 - 3.6 | ~3.5 - 3.6 | |

| OCH₃ (ester) | ~3.7 - 3.8 | ~3.7 - 3.8 | |

| ¹³C NMR (δ, ppm) | |||

| C=O (ester) | ~170 - 172 | ~170 - 172 | |

| C-3, C-4 (vinyl) | ~128 - 132 | ~129 - 133 | |

| C-2 | ~108 - 110 | ~107 - 109 | Steric compression can cause slight upfield shifts. |

| C-5 | ~106 - 108 | ~105 - 107 | Different steric and electronic environments. |

| OCH₃ Carbons | 3-4 distinct signals | 3-4 distinct signals | Shifts will differ slightly for each methoxy group. |

Note: These are predicted values based on general principles for similar furan derivatives. Actual values are dependent on the solvent and experimental conditions.[8][9]

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR Spectroscopy: Both isomers will show characteristic absorptions for the C=O of the ester (~1740 cm⁻¹), the C=C of the dihydrofuran ring (~1620 cm⁻¹), and strong C-O stretching bands (~1100-1200 cm⁻¹). While the spectra will be very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may exist.[8]

-

Mass Spectrometry: As diastereomers, both the cis and trans isomers have the same molecular weight (188.18 g/mol ) and will show the same molecular ion peak.[7] Their fragmentation patterns are expected to be nearly identical, making MS unsuitable for distinguishing between them but essential for confirming the molecular formula.

Conclusion and Outlook

The cis and trans isomers of this compound represent a synthetically valuable pair of diastereomeric building blocks. Their preparation via a straightforward electrochemical methoxylation, coupled with a reliable chromatographic separation protocol, provides access to stereochemically pure materials. The definitive structural assignment, achievable primarily through detailed ¹H and ¹³C NMR analysis, including NOE experiments, is a critical step for their confident application in multi-step synthesis. Mastery of the principles and techniques outlined in this guide empowers researchers to effectively utilize these versatile intermediates in the pursuit of complex molecular targets in medicine and materials science.

References

-

Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. PMC - NIH. [Source:[1]]

-

Achmatowicz reaction. Grokipedia. [Source:[11]]

-

Achmatowicz Reaction. SynArchive. [Source:[12]]

-

Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. [Source:[13]]

-

Achmatowicz Reaction. Chem-Station Int. Ed. [Source:[14]]

-

Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. ResearchGate. [Source:[2]]

-

New Examples of Electrolytic Methoxylation of Furans. SciSpace. [Source:[3]]

-

Electrochemical Oxidation of bio-based furan in batch and flow mode. Chemistry Today. [Source:[4]]

-

Photoelectrochemical dimethoxylation of furan via a bromide redox mediator using a BiVO4/WO3 photoanode. Chemical Communications (RSC Publishing). [Source:[15]]

-

Electrochemical oxidation of furans into 2,5-dimethoxy-2,5-dihydrofurans. ResearchGate. [Source:[5]]

-

Hydrolysis of 2-methoxyfuran. The Journal of Organic Chemistry - ACS Publications. [Source:[16]]

-

Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations. PubMed. [Source:[8]]

-

US3880925A - Separation and purification of cis and trans isomers. Google Patents. [Source:[17]]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Source:[18]]

-

This compound. Echemi. [Source:[7]]

-

Preparation of Cis and Trans 2,5-Dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran... SciSpace. [Source:[6]]

-

US2850549A - Separation of cis and trans isomers. Google Patents. [Source:[19]]

-

2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR spectrum. ChemicalBook. [Source:[10]]

-

Spectroscopic Scrutiny: A Comparative Analysis of Cis- and Trans-Tetrahydrofuran-2,5-dicarboxylic Acid Isomers. Benchchem. [Source:[9]]

Sources

- 1. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Electrochemical Oxidation of bio-based furan in batch and flow mode - Chemistry Today May-June 2021 Vol 39 (3) | Minakem [minakem.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. echemi.com [echemi.com]

- 8. Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]

- 11. grokipedia.com [grokipedia.com]

- 12. synarchive.com [synarchive.com]

- 13. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. Photoelectrochemical dimethoxylation of furan via a bromide redox mediator using a BiVO4/WO3 photoanode - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

Introduction to electrochemical synthesis of furan derivatives

An In-Depth Technical Guide to the Electrochemical Synthesis of Furan Derivatives

Foreword: The Electrochemical Imperative in Modern Synthesis

The furan scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional polymers.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on methods requiring stoichiometric, and frequently harsh, oxidizing or reducing agents, complex catalysts, and elevated temperatures.[3] In the contemporary research landscape, where sustainability and efficiency are paramount, electro-organic synthesis emerges as a powerful and elegant alternative. By employing electrons as traceless reagents, electrosynthesis offers a greener, more controlled, and often more efficient pathway to complex molecules, operating under mild conditions and minimizing waste.[4][5]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the electrochemical strategies used to construct furan derivatives. We will explore the causality behind experimental choices, from electrode material to electrolyte selection, and provide self-validating protocols to ensure reproducibility and success. Our objective is to equip you with the foundational knowledge and practical insights necessary to harness the power of electrochemistry in your own discovery and development workflows.

Foundational Principles of Preparative Electrosynthesis

At its core, preparative electrosynthesis involves driving a non-spontaneous chemical reaction using an applied electrical potential. The choice of setup is critical and directly influences reaction outcomes.

The Electrochemical Cell: A Chemist's View

An electrochemical cell for synthesis consists of a few key components: a power source (potentiostat or galvanostat), two electrodes (anode and cathode), and an electrolyte solution containing the substrate(s). The vessel can be "undivided," where both electrodes share the same electrolyte, or "divided," with the anode and cathode compartments separated by a porous membrane or frit to prevent undesired side reactions of intermediates.[6][7]

The selection of electrode material is a critical parameter. Carbon-based materials like graphite felt are common for their large surface area and broad potential window, while platinum is often used for its inertness.[1][8] The supporting electrolyte (e.g., tetrabutylammonium perchlorate, nBu₄NClO₄) is essential for ensuring conductivity of the solution but is typically electrochemically inactive in the potential range of the desired reaction.[1]

Caption: General setup of an electrochemical cell for organic synthesis.

Direct vs. Indirect (Mediated) Electrolysis

Electrosynthesis can proceed via two primary pathways:

-

Direct Electrolysis: The substrate itself is directly oxidized or reduced at the electrode surface by losing or gaining electrons. This requires the substrate to be electroactive within the potential window of the solvent and electrolyte.

-

Indirect (Mediated) Electrolysis: A "mediator" is used, which is a redox-active species that shuttles electrons between the electrode and the substrate. The mediator is first oxidized or reduced at the electrode and then reacts chemically with the substrate in the bulk solution, regenerating its initial state to continue the cycle.[4] This approach is invaluable when the substrate has poor electrochemical properties or when surface-fouling (passivation) is a concern.[9] Nitroxyl radicals like TEMPO are classic examples of highly effective oxidation mediators.[4][10]

Key Electrochemical Strategies for Furan Synthesis

Several distinct electrochemical approaches have been developed to construct the furan ring, each with unique advantages.

Anodic [3+2] Annulation of Alkynes and β-Dicarbonyls

A highly effective strategy for synthesizing polysubstituted furans involves the electrochemical [3+2] annulation of alkynes with β-dicarbonyl compounds.[1] This method is notable for its mild conditions, high atom economy, and broad substrate scope.

Causality and Mechanism: This reaction is typically performed in an undivided cell using graphite felt as the anode. It proceeds via an indirect mechanism where a mediator, ferrocene (Cp₂Fe), is first oxidized at the anode to the ferrocenium ion (Cp₂Fe⁺). The ferrocenium ion then acts as a chemical oxidant in the solution. It oxidizes the enolate of the β-dicarbonyl compound (formed in the presence of a mild base like sodium acetate) to generate a key carbon-centered radical. This radical then undergoes addition to the alkyne, followed by an intramolecular cyclization and subsequent oxidation/deprotonation steps to yield the aromatic furan product.[1] The use of a mediator avoids the direct oxidation of the substrates, which could lead to polymerization or undesired side reactions.

Caption: Key steps in the ferrocene-catalyzed electrochemical [3+2] annulation.

Oxidative Intramolecular Cyclization

For precursors containing appropriately positioned functionality, intramolecular cyclization is a powerful route to fused furan systems like benzofurans. An electrochemical approach enables these transformations without external chemical oxidants.[8][11]

Causality and Mechanism: The synthesis of selenylbenzo[b]furans from 2-alkynylphenols and diselenides exemplifies this strategy.[8] In a galvanostatic (constant current) electrolysis, the diselenide (R-Se-Se-R) is oxidized at the anode to generate a reactive electrophilic selenium species (RSe⁺). This cation is then attacked by the alkyne of the 2-alkynylphenol substrate. The resulting intermediate undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the activated alkyne, forming the benzofuran ring. A final deprotonation step yields the stable product. This oxidant- and metal-free method highlights the ability of electrochemistry to generate highly reactive intermediates in situ under mild conditions.[11]

Paired Electrosynthesis: Maximizing Efficiency

A highly advanced and sustainable approach is "paired electrosynthesis," where valuable products are generated simultaneously at both the anode and the cathode in a single process. This doubles the efficiency of the cell.

Causality and Application: The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) is a prime example.[4] In a divided cell, HMF can be oxidized at the anode to 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic precursor, while simultaneously being reduced at the cathode to 2,5-bis(hydroxymethyl)furan (BHMF), another useful monomer.[4][12] The anodic oxidation is often facilitated by a mediator like 4-acetamido-TEMPO to achieve high selectivity and yield, while the cathodic reduction can be catalyzed by a material like carbon-supported silver nanoparticles.[4] This strategy exemplifies the elegance of electrochemical design, turning a single starting material into two distinct, high-value products.

Experimental Protocols and Data

A self-validating protocol includes not only the steps for execution but also checkpoints for monitoring and validation.

General Protocol for Ferrocene-Mediated Synthesis of a Polysubstituted Furan

This protocol is adapted from the work of Chen, Li, Zhao, et al.[1]

1. Cell Assembly:

-

In an oven-dried 25 mL undivided three-neck flask equipped with a magnetic stir bar, add the β-dicarbonyl compound (0.5 mmol, 1.0 equiv.).

-

Fit the central neck with a graphite felt anode (e.g., 1.5 cm x 1.5 cm x 0.5 cm) and a stainless steel plate cathode (e.g., 1.5 cm x 1.5 cm x 0.1 cm), ensuring they are parallel and do not touch.

-

Seal the remaining necks with septa.

2. Reagent Addition and System Purge:

-

To the flask, add the alkyne (0.6 mmol, 1.2 equiv.), ferrocene (0.025 mmol, 5 mol%), sodium acetate (NaOAc, 1.0 mmol, 2.0 equiv.), and tetrabutylammonium perchlorate (nBu₄NClO₄, 0.5 mmol, 1.0 equiv.).

-

Add anhydrous acetonitrile (MeCN, 10 mL) via syringe.

-

Purge the system with dry nitrogen or argon for 10-15 minutes.

3. Electrolysis:

-

Connect the electrodes to a galvanostatic power supply.

-

Begin stirring and apply a constant current of 10 mA.

-

Monitoring (Self-Validation): Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting β-dicarbonyl is consumed.

4. Work-up and Purification:

-

Upon completion, turn off the power supply.

-

Remove the electrodes and rinse them with a small amount of MeCN, combining the rinse with the reaction mixture.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

5. Characterization:

-

Confirm the structure of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Data Summary

The following table summarizes results for various electrochemical furan syntheses, demonstrating the versatility of these methods.

| Method | Substrates | Key Conditions | Product Type | Yield (%) | Reference |

| [3+2] Annulation | Phenylacetylene + Acetylacetone | Graphite anode, Ferrocene (5 mol%), MeCN, 10 mA | Tetrasubstituted Furan | ~85% | [1] |

| Intramolecular Cyclization | 2-(phenylethynyl)phenol + Diphenyl diselenide | Platinum anode, MeCN/H₂O, 10 mA | 3-selenyl-benzofuran | ~98% | [8] |

| Mediated Oxidation | 2,5-bis(hydroxymethyl)furan (BHMF) | Carbon felt anode, 4-acetamido-TEMPO, pH 9.2 | 2,5-furandicarboxylic acid (FDCA) | >98% | [4] |

| Anodic Coupling | 2-Methylfuran + 1,4-Naphthoquinone | Platinum anode, Aprotic solvent | Furylnaphthoquinone | High | [9] |

Workflow for Method Development

For researchers new to the field, a systematic approach to developing a novel electrochemical synthesis is crucial.

Caption: A systematic workflow for developing a new electrosynthetic protocol.

This process begins with cyclic voltammetry (CV), a powerful analytical technique to determine the oxidation and reduction potentials of the starting materials and any potential mediators.[13] This information is critical for choosing the appropriate potential or current for the preparative-scale reaction and for ensuring that the desired transformation is favored over solvent or electrolyte decomposition.

Challenges and Future Perspectives

While electrosynthesis offers tremendous advantages, challenges remain. These include electrode fouling, managing complex reaction pathways with multiple electron-transfer steps, and the scalability of certain cell designs.[12] However, the field is rapidly advancing. The development of new, robust electrode materials and selective mediators continues to expand the synthetic toolbox. Furthermore, the integration of flow chemistry with electrosynthesis is a promising frontier, offering enhanced control over reaction parameters and simplifying scale-up.[5] As the chemical industry continues its shift towards more sustainable practices, the electrochemical synthesis of furan derivatives and other valuable compounds is poised to transition from a niche academic technique to a mainstream industrial technology.

References

-

Chen, M., Li, T., Zhao, X., et al. (2023). Electrocatalytic Synthesis of Polysubstituted Furans. ChemistryViews. Available at: [Link]

-

Chadderdon, D. J., et al. (2024). Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation. National Institutes of Health. Available at: [Link]

-

Ghosh, M., Mishra, S., & Hajra, A. (2015). A copper-mediated intermolecular annulation of alkyl ketones and β-nitrostyrenes enables a regioselective synthesis of multisubstituted furan derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

-

Rafique, J., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry. Available at: [Link]

-

Rafique, J., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (2024). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry Blog. Available at: [Link]

-

S. S. V., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Stahl, S. S., & Rafiee, M. (n.d.). Organic Electrochemistry Short Course. University of Wisconsin-Madison. Available at: [Link]

-

Tessonnier, J.-P., et al. (2024). Efficient and Sustainable Electrosynthesis of N-Sulfonyl Iminophosphoranes by the Dehydrogenative P–N Coupling Reaction. JACS Au. Available at: [Link]

-

Unknown. (1987). Anodic Oxidation of Furans in Aprotic Solvents. Defense Technical Information Center. Available at: [Link]

-

Unknown. (2021). Electrocatalytic Conversion of Furanic Compounds for Production of Valuable Chemicals. ECS Meeting Abstracts. Available at: [Link]

-

Unknown. (n.d.). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. Available at: [Link]

-

Unknown. (n.d.). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Available at: [Link]

-

Wagner, A., & Palkowitz, M. (2025). Introduction to Synthetic Electrochemistry. YouTube. Available at: [Link]

-

Zhang, J., et al. (2026). Electrophotochemical Anti-Markovnikov Selective Carboxylation of Alkenes. The Journal of Organic Chemistry. Available at: [Link]

-

Zimmer Peacock. (2025). Micro electro-organic synthesis. YouTube. Available at: [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. Improved Electrosynthesis of Biomass Derived Furanic Compounds via Nitroxyl Radical Redox Mediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

- 11. Versatile Electrochemical Synthesis of Selenylbenzo[ b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

The Therapeutic Potential of Substituted Dihydrofurans: A Technical Guide to Their Biological Activities

Introduction

The dihydrofuran scaffold, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of natural products and synthetically accessible derivatives has drawn significant attention from the scientific community. The inherent structural features of the dihydrofuran ring, including its stereochemical complexity and electronic properties, make it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by substituted dihydrofurans, offering valuable insights for researchers, medicinal chemists, and professionals in drug development. We will delve into their synthesis, multifaceted biological actions, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies for Substituted Dihydrofurans

The biological evaluation of substituted dihydrofurans is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several powerful strategies have been established for the construction of the dihydrofuran core, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Key Synthetic Approaches

Two of the most prominent strategies for synthesizing substituted dihydrofurans are:

-

[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component with a two-atom component to form the five-membered dihydrofuran ring. Metal-catalyzed [3+2] cycloaddition reactions are particularly effective for this purpose.[1]

-

Intramolecular Cyclization: This method relies on the cyclization of a linear precursor containing the necessary functional groups. A common approach is the intramolecular hydroalkoxylation of hydroxyallenic esters, which can be catalyzed by transition metals like gold or copper.

A generalized workflow for the synthesis and subsequent biological evaluation of substituted dihydrofurans is depicted below.

Caption: General workflow for the synthesis and biological evaluation of substituted dihydrofurans.

Illustrative Synthetic Protocol: Metal-Catalyzed [3+2] Cycloaddition

The following is a representative protocol for the synthesis of substituted dihydrofurans via a metal-catalyzed [3+2] cycloaddition reaction.[1]

Materials:

-

Appropriately substituted alkynes and alkenes

-

Metal catalyst (e.g., a copper or rhodium complex)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the metal catalyst.

-

Dissolve the substituted alkyne and alkene in the anhydrous solvent and add them to the reaction flask.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted dihydrofuran.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities of Substituted Dihydrofurans

Substituted dihydrofurans have emerged as a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities. Their therapeutic potential spans multiple disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of substituted dihydrofurans against a variety of human cancer cell lines.

Cytotoxicity Data:

The cytotoxic effects of representative dihydrofuran derivatives are summarized in the table below.